Cas no 2138107-40-9 (3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole)
3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2138107-40-9
- EN300-1157248
- 3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole
- 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole
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- Inchi: 1S/C11H16ClNS/c1-2-8-3-4-9(12)7-10(8)11-5-6-14-13-11/h5-6,8-10H,2-4,7H2,1H3
- InChI Key: CKTIWWFUCBMHAL-UHFFFAOYSA-N
- SMILES: ClC1CCC(CC)C(C2C=CSN=2)C1
Computed Properties
- Exact Mass: 229.0691984g/mol
- Monoisotopic Mass: 229.0691984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 41.1Ų
3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157248-0.05g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 0.05g |
$1381.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-0.1g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 0.1g |
$1447.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-0.25g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 0.25g |
$1513.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-0.5g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 0.5g |
$1577.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-1.0g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-2.5g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 2.5g |
$3220.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-5.0g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1157248-10.0g |
3-(5-chloro-2-ethylcyclohexyl)-1,2-thiazole |
2138107-40-9 | 10g |
$7065.0 | 2023-06-09 |
3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole
Research Brief on 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole (CAS: 2138107-40-9): Recent Advances and Applications
The compound 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole (CAS: 2138107-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique thiazole core and chloro-ethylcyclohexyl substituent, exhibits promising biological activities, making it a subject of intense investigation. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting inflammatory pathways and microbial infections. The structural versatility of this compound allows for diverse modifications, enabling researchers to fine-tune its pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole derivatives. The study demonstrated that these compounds effectively inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. Molecular docking simulations revealed strong interactions between the thiazole moiety and the p65 subunit of NF-κB, suggesting a potential mechanism of action. These findings highlight the compound's potential as a lead candidate for developing novel anti-inflammatory agents.
Another notable advancement comes from a 2024 preprint on bioRxiv, where scientists explored the antimicrobial properties of 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole against multidrug-resistant bacterial strains. The compound exhibited broad-spectrum activity, particularly against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium. Mechanistic studies indicated that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. This discovery opens new avenues for addressing the global challenge of antibiotic resistance.
The synthetic accessibility of 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole has also been a focus of recent research. A 2023 paper in Organic Letters described an optimized synthetic route that improves yield and scalability while reducing environmental impact. The new protocol employs green chemistry principles, such as solvent-free conditions and catalytic methods, making it more sustainable for industrial-scale production. This development is particularly relevant for pharmaceutical companies looking to incorporate this scaffold into their drug discovery pipelines.
Looking ahead, researchers are exploring the potential of 3-(5-Chloro-2-ethylcyclohexyl)-1,2-thiazole in targeted drug delivery systems. Preliminary studies suggest that the compound's lipophilic nature allows for efficient encapsulation in nanoparticle formulations, enhancing bioavailability and tissue specificity. These investigations align with the growing trend of precision medicine in the pharmaceutical industry. As research progresses, we anticipate more clinical applications emerging for this versatile compound in the coming years.
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